

Application Notes and Protocols for Preparing Vialinin A Stock Solutions

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Compound of Interest

Compound Name: Vialinin A

Cat. No.: B1662646

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These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of **Vialinin A**, a potent p-terphenyl antioxidant and inhibitor of deubiquitinating enzymes (DUBs), for use in scientific research.

Introduction

Vialinin A is a natural compound isolated from the edible mushroom *Thelephora vialis*. It has demonstrated significant biological activities, including anti-inflammatory, antioxidant, and anticancer effects.^[1] **Vialinin A** is a known inhibitor of several ubiquitin-specific peptidases (USPs), such as USP4, USP5/isopeptidase T (IsoT), and UCH-L1, with IC₅₀ values of 1.5 μM, 5.9 μM, and 22.3 μM, respectively.^{[2][3][4]} It also potently inhibits the release of tumor necrosis factor-alpha (TNF-α) with an IC₅₀ of 0.09 nM.^{[2][4][5]} These properties make **Vialinin A** a valuable tool for studying cellular signaling pathways related to inflammation, cancer, and oxidative stress.

Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document outlines the necessary information and procedures for preparing **Vialinin A** stock solutions for both in vitro and in vivo applications.

Physicochemical Properties

A summary of the key physicochemical properties of **Vialinin A** is presented in the table below.

Property	Value	Reference
CAS Number	858134-23-3	[2][3]
Molecular Formula	C ₃₄ H ₂₆ O ₈	[2][6]
Molecular Weight	562.57 g/mol	[2][3]
Appearance	Crystalline solid	[5]
Purity	≥98%	[2]

Solubility Data

Vialinin A is sparingly soluble in aqueous solutions but can be dissolved in various organic solvents. The following table summarizes its solubility in common laboratory solvents. It is often recommended to use ultrasonic treatment and warming to aid dissolution.[3][7]

Solvent	Solubility	Reference
DMSO	Soluble to 20 mM (11.25 mg/mL)	[2][6]
18 mg/mL (with ultrasonic)	[7]	
100 mg/mL (177.76 mM; with ultrasonic)	[8]	
50 mg/mL (88.88 mM; sonication recommended)	[9]	
DMF	20 mg/mL	[5]
Ethanol	10 mg/mL	[5]
DMSO:PBS (pH 7.2) 1:3	0.25 mg/mL	[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (4.44 mM)	[1][8]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.44 mM)	[1][8]

Experimental Protocols

Materials and Equipment

- **Vialinin A** (powder, ≥98% purity)
- Dimethyl sulfoxide (DMSO), anhydrous
- PEG300
- Tween-80
- Corn oil
- Saline solution (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Sonicator (water bath or probe)
- Analytical balance
- Personal protective equipment (gloves, lab coat, safety glasses)

Protocol for Preparing a High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a 20 mM **Vialinin A** stock solution in DMSO.

- **Preparation:** Work in a clean, designated area. Wear appropriate personal protective equipment.
- **Weighing:** Accurately weigh the desired amount of **Vialinin A** powder using an analytical balance. For 1 mL of a 20 mM solution, you will need 11.25 mg of **Vialinin A** (Molecular Weight: 562.57 g/mol).

- **Dissolution:** Add the weighed **Vialinin A** to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
- **Mixing:** Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes or until the solution is clear. Gentle warming (e.g., to 37°C) can also aid dissolution.[\[3\]](#)
- **Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[\[1\]](#)

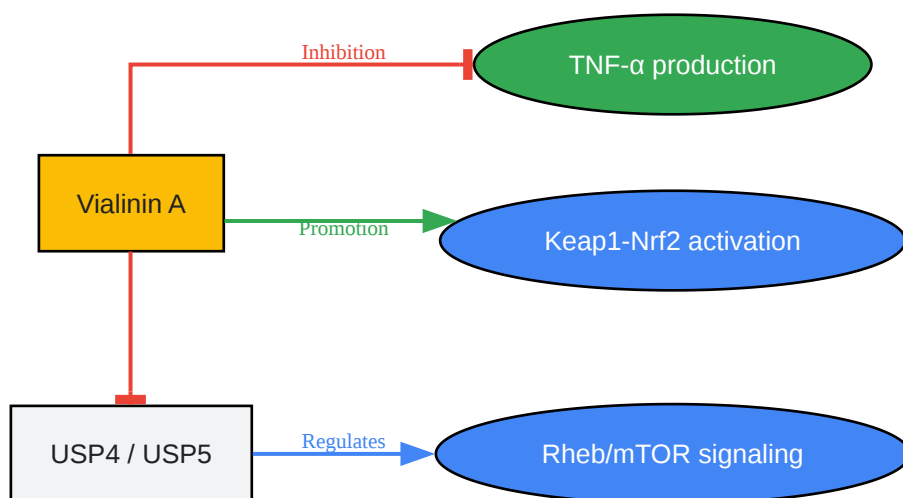
Protocol for Preparing a Working Solution for in vivo Administration

This protocol provides a method for preparing a **Vialinin A** solution suitable for animal studies, using a common co-solvent system.[\[1\]](#)[\[8\]](#)

- **Prepare a DMSO Stock:** First, prepare a concentrated stock solution of **Vialinin A** in DMSO as described in section 4.2. For this example, we will assume a 25 mg/mL stock.
- **Co-solvent Mixture Preparation (for a final concentration of 2.5 mg/mL):**
 - In a sterile tube, add 100 µL of the 25 mg/mL **Vialinin A** in DMSO stock solution.
 - Add 400 µL of PEG300 and mix thoroughly by vortexing.
 - Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
 - Add 450 µL of saline to bring the final volume to 1 mL. Vortex to ensure complete mixing.
- **Final Concentration:** The final concentration of **Vialinin A** will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- **Use:** It is recommended to prepare this working solution fresh on the day of use.[\[1\]](#)

Signaling Pathways and Mechanism of Action

Vialinin A primarily functions as an inhibitor of deubiquitinating enzymes (DUBs), which play a crucial role in various cellular processes by removing ubiquitin from target proteins. Its inhibitory action on USP4 and USP5 is a key aspect of its anti-inflammatory and potential anticancer activities.[10][11]

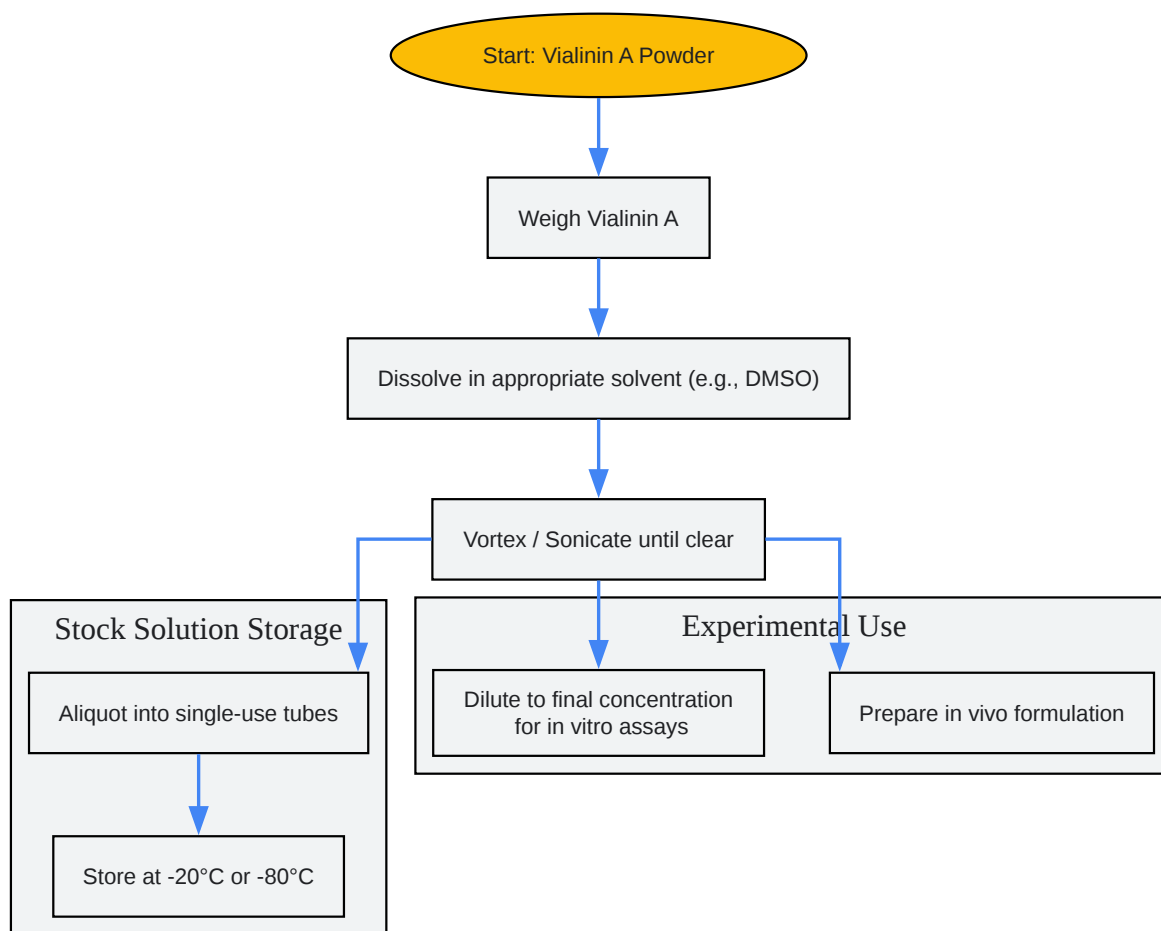


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Caption: Mechanism of action of **Vialinin A**.

Experimental Workflow

The following diagram illustrates the general workflow for preparing **Vialinin A** stock solutions for research applications.



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Caption: Workflow for preparing **Vialinin A** stock solutions.

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